1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
1-[(2-aminophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14;/h1-2,4-5H,3,6-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMXDLSZYGWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride synthesis
An In-depth Technical Guide to the Synthesis of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for this compound. This compound, featuring a versatile aminophenyl moiety linked to a pyrrolidin-2-one core, serves as a valuable building block in medicinal chemistry and drug development. The guide details a logical three-step synthetic strategy commencing with the N-alkylation of pyrrolidin-2-one, followed by catalytic hydrogenation for the reduction of a nitro intermediate, and culminating in the formation of the stable hydrochloride salt. We will explore the underlying chemical principles, provide detailed, self-validating experimental protocols, and emphasize critical safety and handling procedures. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.
Introduction to the Pyrrolidin-2-one Scaffold
The γ-lactam, or pyrrolidin-2-one, skeleton is a privileged scaffold in modern pharmacology. It is a core component of numerous biologically active molecules, both natural and synthetic, including approved pharmaceuticals.[1] The structural rigidity and hydrogen bonding capabilities of the lactam ring make it an ideal anchor for designing molecules that can interact with a wide range of biological targets. Pyrrolidine derivatives are integral to the structure of many alkaloids and are precursors in the synthesis of important drug classes.[2]
The target molecule, this compound, combines this important lactam ring with a 2-aminophenylmethyl substituent. The primary aromatic amine functionality is a key pharmacophore and a versatile synthetic handle for further molecular elaboration, making this compound a highly valuable intermediate for constructing more complex molecules in drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target compound suggests a straightforward and high-yielding synthetic approach. The primary disconnection is at the hydrochloride salt, leading back to the free amine. The amine, in turn, is derived from the reduction of a corresponding nitro compound. The nitro-intermediate is assembled by a direct N-alkylation of the pyrrolidin-2-one starting material.
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous due to the commercial availability and affordability of the starting materials and the reliability of the proposed chemical transformations.
The Synthetic Pathway: Mechanism and Rationale
The synthesis is executed in three principal stages, each chosen for its efficiency, scalability, and predictable outcome.
Step 1: N-Alkylation of Pyrrolidin-2-one
The first step involves the formation of the C-N bond between the pyrrolidin-2-one nitrogen and the benzylic carbon of 2-nitrobenzyl bromide.
-
Causality and Mechanism: This reaction proceeds via a classic SN2 mechanism. A strong base, such as sodium hydride (NaH), is required to deprotonate the weakly acidic N-H of the lactam (pKa ≈ 24). This generates the highly nucleophilic pyrrolidin-2-one anion. This anion then attacks the electrophilic benzylic carbon of 2-nitrobenzyl bromide, displacing the bromide leaving group to form the desired intermediate, 1-[(2-nitrophenyl)methyl]pyrrolidin-2-one. The ortho-nitro group serves as a crucial precursor for the final amine functionality.
Step 2: Catalytic Hydrogenation of the Nitro Intermediate
The conversion of the aromatic nitro group to a primary amine is a critical transformation.
-
Causality and Mechanism: Catalytic hydrogenation is the method of choice for this reduction due to its high efficiency, clean conversion, and mild reaction conditions.[3] The reaction is typically performed using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[4] The mechanism involves the adsorption of both the hydrogen gas and the nitroarene onto the surface of the palladium catalyst. This facilitates the stepwise reduction of the nitro group to the corresponding aniline, with water as the only byproduct.[5][6] This method avoids the use of stoichiometric metal reductants, which can complicate product purification.
Step 3: Formation of the Hydrochloride Salt
The final step involves converting the synthesized free base amine into its hydrochloride salt.
-
Causality and Rationale: The free amine is often an oil or low-melting solid that can be susceptible to air oxidation. Converting it to the hydrochloride salt provides a stable, crystalline, and easily handleable solid.[7] This is achieved through a simple acid-base reaction where the lone pair of the aniline nitrogen is protonated by hydrochloric acid. The resulting ammonium salt typically precipitates from a suitable organic solvent, facilitating its isolation and purification.[1][8]
Detailed Experimental Protocols
The following workflow provides a comprehensive guide to the synthesis, purification, and validation of the target compound.
Caption: Overall experimental workflow for the synthesis.
Protocol 4.1: Synthesis of 1-[(2-Nitrophenyl)methyl]pyrrolidin-2-one
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pyrrolidin-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Dissolve 2-nitrobenzyl bromide (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow addition of water. Dilute the mixture with water and ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure nitro-intermediate.[9]
Protocol 4.2: Synthesis of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one
-
Setup: Dissolve the purified 1-[(2-nitrophenyl)methyl]pyrrolidin-2-one (1.0 eq) in methanol in a suitable hydrogenation flask.
-
Inerting: Flush the flask with nitrogen or argon gas to remove air.
-
Catalyst Addition: Carefully add palladium on carbon (10 wt. %, ~5 mol %) to the solution. Caution: Pd/C is pyrophoric and should be handled under an inert atmosphere.[10]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale). Repeat this cycle three times to ensure a hydrogen atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Once complete, carefully vent the hydrogen and flush the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake is saturated with hydrogen and can ignite upon exposure to air. Do not allow it to dry.[10] Wash the filter cake with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be used directly in the next step.
Protocol 4.3: Formation of this compound
-
Setup: Dissolve the crude amine from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise.
-
Isolation: A precipitate will form immediately. Continue stirring for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.[1]
-
Drying: Dry the white to off-white solid under vacuum to obtain the final this compound.
Product Characterization and Validation
Confirmation of the product's identity and purity is essential. The following analytical techniques are standard for the characterization of the final hydrochloride salt.[11][12][13]
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm range. A singlet for the benzylic CH₂ protons. Aliphatic protons of the pyrrolidinone ring (triplets and quintets) between 2.0-3.5 ppm. A broad singlet for the -NH₃⁺ protons. |
| ¹³C NMR | Aromatic carbons between 115-150 ppm. A carbonyl (C=O) signal around 175 ppm. Benzylic and aliphatic carbon signals in the upfield region (20-60 ppm). |
| FT-IR (KBr, cm⁻¹) | A strong C=O (amide) stretch around 1680-1700 cm⁻¹. A broad N⁺-H stretch in the 2500-3000 cm⁻¹ region, characteristic of an amine salt.[11] C-H aromatic and aliphatic stretches. |
| Mass Spectrometry (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the mass of the free base (1-[(2-Aminophenyl)methyl]pyrrolidin-2-one). |
Critical Safety and Handling Precautions
-
2-Nitrobenzyl Bromide: This compound is a corrosive lachrymator and should be handled with extreme care in a well-ventilated chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
-
Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It must be handled under an inert atmosphere (nitrogen or argon). Reactions should be quenched carefully at low temperatures.
-
Hydrogen Gas (H₂): Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources.[17]
-
Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite spontaneously in air.[18] Handle it under an inert atmosphere. Used catalyst, which is saturated with hydrogen, is particularly hazardous and must be kept wet during filtration and disposal.[10][19]
Conclusion
This guide has outlined a reliable and well-documented three-step synthesis for this compound. By leveraging a robust N-alkylation, a clean catalytic hydrogenation, and a straightforward salt formation, this valuable chemical intermediate can be produced efficiently. The detailed protocols, mechanistic rationale, and stringent safety guidelines provided herein offer a complete framework for researchers to successfully and safely perform this synthesis, enabling further exploration in drug discovery and development.
References
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022-12-02). PubMed Central. [Link]
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. (2023-06-10). MDPI. [Link]
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Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. (2017-08-07). ResearchGate. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022-12-02). MDPI. [Link]
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Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV'. (2022-09-22). PubMed Central. [Link]
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IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate. [Link]
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Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]
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Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples. (2024-02-13). National Institutes of Health. [Link]
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1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride physical properties
An In-Depth Technical Guide to the Physicochemical Characterization of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a compound of interest in medicinal chemistry, incorporating the pharmacologically relevant pyrrolidinone scaffold. As with any new chemical entity (NCE) intended for pharmaceutical development, a thorough understanding of its physical and chemical properties is paramount. These properties govern everything from formulation and stability to bioavailability and therapeutic efficacy. This guide presents a comprehensive framework for the complete physicochemical characterization of this compound. In the absence of extensive publicly available data for this specific salt, this document serves as a methodological whitepaper, detailing the necessary experimental protocols and the scientific rationale behind them.
Molecular Identity and Structural Considerations
The foundational step in characterizing any compound is to establish its precise molecular identity. The subject of this guide is the hydrochloride salt of 1-[(2-aminophenyl)methyl]pyrrolidin-2-one.
-
Free Base: 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one
-
CAS Number (Free Base): 57262-26-7
-
Molecular Formula (Free Base): C₁₁H₁₄N₂O
-
Molecular Weight (Free Base): 190.24 g/mol
-
Hydrochloride Salt: this compound
-
Molecular Formula (HCl Salt): C₁₁H₁₅ClN₂O
-
Molecular Weight (HCl Salt): 226.70 g/mol
The structure consists of a five-membered lactam (γ-lactam) ring, a methylene linker, and an aminophenyl group. The hydrochloride salt is formed by the protonation of the primary aromatic amine, a critical modification that is anticipated to significantly influence its physical properties, most notably its solubility and stability.
Caption: Chemical Structure of the target compound.
Essential Physicochemical Properties and Their Determination
A comprehensive characterization is a non-negotiable step in preclinical development. It provides the data necessary for formulation development, quality control, and regulatory submissions.[1]
Melting Point and Thermal Behavior
Significance: The melting point is a primary indicator of a crystalline solid's purity.[2] A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities. Thermal analysis, through techniques like Differential Scanning Calorimetry (DSC), provides more profound insights into phase transitions, polymorphism, and stability.
Experimental Protocols:
A. Capillary Melting Point Determination This traditional method provides a visual melting range.
-
Sample Preparation: Finely powder a small amount of the compound. Load the sample into a capillary tube to a height of 2-3 mm and pack it densely by tapping.[3]
-
Initial Fast Run: Heat the sample rapidly to get an approximate melting temperature.
-
Accurate Determination: Use a fresh sample. Heat at a medium rate to about 20°C below the approximate melting point.[3] Then, reduce the heating rate to 1-2°C per minute.[4]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).[3][4] The result is reported as a range.
B. Differential Scanning Calorimetry (DSC) DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[5]
-
Sample Preparation: Accurately weigh 2-5 mg of the hydrochloride salt into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen purge at a controlled rate, typically 10°C/min, over a relevant temperature range (e.g., 25°C to 250°C).
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting process. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Solubility Profile
Significance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[6][7] Poor solubility is a major hurdle in drug development. For an ionizable compound like an amine hydrochloride, solubility is highly dependent on pH. Therefore, determining solubility in various aqueous buffers is essential.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility This is the gold standard method for determining equilibrium solubility.[8]
-
Media Preparation: Prepare relevant aqueous media, such as purified water, 0.1 N HCl (simulating gastric fluid), and phosphate buffers at pH 4.5, 6.8, and 7.4 (simulating intestinal fluids).
-
Sample Addition: Add an excess amount of this compound to vials containing a known volume of each medium. The presence of undissolved solid should be visible.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[8]
-
Sample Processing: After equilibration, allow the suspensions to settle. Withdraw an aliquot and separate the undissolved solid from the solution using centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in units such as mg/mL or µg/mL for each medium.
Caption: A typical workflow for solubility determination.
Acidity Constant (pKa)
Significance: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a compound with a primary amine, the pKa dictates the degree of ionization at different physiological pH values, which in turn affects solubility, absorption, and receptor binding.[9]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the hydrochloride salt in a solvent, typically water or a co-solvent mixture (e.g., water/methanol) if solubility is limited.
-
Titration: While stirring and monitoring the pH with a calibrated electrode, incrementally add a standardized titrant (e.g., 0.1 N NaOH).
-
Data Acquisition: Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by calculating the pH at the half-equivalence point. Specialized software is often used for precise calculation.[10]
Hygroscopicity
Significance: Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[11] This property is critical for determining appropriate handling, processing, packaging, and storage conditions to prevent physical changes (e.g., deliquescence, conversion of crystalline form) or chemical degradation.[][13]
Experimental Protocol: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place a small, accurately weighed amount of the compound (5-15 mg) onto the DVS instrument's microbalance.[14]
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved. This establishes the dry mass baseline.
-
Sorption/Desorption Isotherm: Program the instrument to incrementally increase the RH in steps (e.g., from 0% to 90% RH in 10% increments), allowing the sample weight to equilibrate at each step. Following the sorption phase, the RH is incrementally decreased back to 0% to measure the desorption isotherm.
-
Data Analysis: Plot the change in mass (%) versus the RH. The shape of the isotherm provides information on the mechanism of water uptake. The hygroscopicity can be classified based on the percentage of moisture absorbed at a specific RH (e.g., 80% RH at 25°C).[13]
Solid-State Form: Crystallinity and Polymorphism
Significance: The solid form of an active pharmaceutical ingredient (API) can exist in crystalline or amorphous states.[15] Crystalline solids can also exist in different crystal lattices, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties, including solubility and stability, which can impact the drug's performance. Powder X-ray Diffraction (PXRD) is the primary technique for identifying the solid-state form.[16][17]
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the sample to a fine, uniform powder. Pack the powder into a sample holder.
-
Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using monochromatic X-rays (typically Cu Kα).[18]
-
Data Analysis: The resulting diffractogram is a plot of diffraction intensity versus 2θ angle. A pattern with sharp peaks is indicative of a crystalline material, while a pattern with broad, diffuse halos suggests an amorphous solid. The unique positions and relative intensities of the peaks serve as a fingerprint for a specific crystalline form.
Summary of Physicochemical Properties
All experimentally determined data should be systematically compiled for easy reference and comparison.
| Property | Method | Predicted Outcome | Experimental Value |
| Appearance | Visual Inspection | White to off-white solid | TBD |
| Molecular Formula | - | C₁₁H₁₅ClN₂O | Confirmed |
| Molecular Weight | - | 226.70 g/mol | Confirmed |
| Melting Point | DSC / Capillary | Crystalline solid, sharp melt | TBD (°C) |
| Solubility (pH 1.2) | Shake-Flask HPLC | High (due to HCl salt) | TBD (mg/mL) |
| Solubility (pH 6.8) | Shake-Flask HPLC | Moderate to high | TBD (mg/mL) |
| Solubility (Water) | Shake-Flask HPLC | High | TBD (mg/mL) |
| pKa (Anilinium ion) | Potentiometric | 3-5 | TBD |
| Hygroscopicity | DVS | Potentially hygroscopic | TBD (% wt. gain @ 80% RH) |
| Solid Form | PXRD | Crystalline | TBD (Diffractogram) |
TBD: To Be Determined
Advanced Structural and Stability Characterization
To build a complete profile, further analytical techniques are indispensable.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[19][20] It is used to determine thermal stability, identify the presence of residual solvents or water, and study decomposition pathways.[21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.[22] For this compound, characteristic peaks for the N-H stretch (of the NH₃⁺), C=O stretch (of the lactam), and aromatic C-H and C=C bonds would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure in solution.[23][24] The chemical shifts, coupling constants, and integration of the proton signals will definitively verify the connectivity of the atoms in this compound.
Conclusion
The systematic characterization of this compound, as outlined in this guide, is a critical exercise in pharmaceutical development. By rigorously applying these established analytical protocols, researchers can generate the robust data package required to understand the compound's behavior, guide formulation strategies, and ensure the development of a safe, stable, and effective drug product. The interplay between properties such as solubility, pKa, and solid-state form will ultimately define the therapeutic potential of this promising molecule.
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Pavan Kumar, P., et al. (2022). "The step-wise dissolution method: An efficient DSC-based protocol for verification of predicted API-polymer compatibility." International Journal of Pharmaceutics. [Link]
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ResearchGate. "Experimental pKa values of amine hydrochlorides." ResearchGate. [Link]
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European Union. (2023). "Standard Operating Procedure for solubility testing." EURL ECVAM. [Link]
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Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology. [Link]
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ResolveMass Laboratories Inc. "TGA Analysis in Pharmaceuticals." ResolveMass. [Link]
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University of Colorado Boulder. "Experiment 1 - Melting Points." CU Boulder Department of Chemistry. [Link]
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Rheolution. "Measuring the solubility of pharmaceutical compounds using NEPHEL.O." Rheolution. [Link]
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TA Instruments. "The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients." TA Instruments. [Link]
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AKJournals. "Physico-chemical characterization of an active pharmaceutical ingredient." AKJournals. [Link]
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Unknown. "Experiment-1 Aim - To determine the melting point of given solid substance." Source document. [Link]
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An In-depth Technical Guide to 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its specific structural motifs—a pyrrolidin-2-one core and an aminobenzyl substituent—this molecule holds potential for interacting with various biological targets. This document delineates its chemical structure, physicochemical properties, plausible synthetic routes, and methods for its structural elucidation. Furthermore, it explores the potential pharmacological relevance of this compound class and outlines essential safety and handling protocols. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrrolidinone-based compounds.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one. The addition of hydrochloric acid protonates the primary amino group, enhancing the compound's solubility in aqueous media.
Chemical Structure
The chemical structure consists of a five-membered lactam (pyrrolidin-2-one) ring, where the nitrogen atom is substituted with a 2-aminobenzyl group.
Caption: Chemical structure of this compound.
Physicochemical Data
While a specific CAS number for this compound is not readily found in major chemical databases, its properties can be calculated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂O | Calculated |
| Molecular Weight | 226.70 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |
Synthesis and Purification
As this compound is not a commonly cataloged chemical, a de novo synthesis is required. A robust and logical synthetic approach involves the N-alkylation of 2-pyrrolidinone with a suitable 2-aminobenzyl derivative. To prevent side reactions, the amino group on the benzyl moiety should be protected. A subsequent deprotection and salt formation will yield the final product.
Proposed Synthetic Pathway
A two-step synthesis is proposed, starting from commercially available 2-nitrobenzyl chloride and 2-pyrrolidinone.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-[(2-Nitrophenyl)methyl]pyrrolidin-2-one
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-pyrrolidinone (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed.
-
Alkylation: Dissolve 2-nitrobenzyl chloride (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 1-[(2-Nitrophenyl)methyl]pyrrolidin-2-one as a solid.
Step 2: Synthesis of this compound
-
Reduction: Dissolve the product from Step 1 in ethanol in a hydrogenation vessel. Add palladium on carbon (10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a minimal amount of anhydrous diethyl ether and cool to 0 °C. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods and analytical techniques.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (approx. 7.0-7.5 ppm).- Singlet for the benzylic CH₂ group (approx. 4.5 ppm).- Triplets for the two CH₂ groups of the pyrrolidinone ring adjacent to the nitrogen and carbonyl group (approx. 3.4 and 2.4 ppm, respectively).- Multiplet for the central CH₂ group of the pyrrolidinone ring (approx. 2.0 ppm).- Broad singlet for the NH₃⁺ protons. |
| ¹³C NMR | - Carbonyl carbon (approx. 175 ppm).- Aromatic carbons (approx. 115-150 ppm).- Benzylic carbon (approx. 48 ppm).- Pyrrolidinone ring carbons (approx. 45, 30, and 18 ppm). |
| IR (Infrared Spectroscopy) | - N-H stretching of the ammonium salt (broad, approx. 2500-3000 cm⁻¹).- C=O stretching of the lactam (approx. 1680 cm⁻¹).- N-H bending (approx. 1600 cm⁻¹).- C-N stretching (approx. 1200-1300 cm⁻¹). |
| Mass Spectrometry (MS) | - The mass spectrum of the free base (C₁₁H₁₄N₂O) would show a molecular ion peak [M]⁺ at m/z = 190.11. |
Pharmacological Relevance and Potential Applications
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, present in a variety of pharmacologically active compounds.[1] For instance, Piracetam, a well-known nootropic agent, features this core structure. The introduction of an N-benzyl group can modulate the compound's lipophilicity and introduce specific interactions with biological targets. Novel N-benzylated pyrrolidinone derivatives have been investigated as potential agents for Alzheimer's disease.[2]
The 2-aminophenyl moiety is also a common feature in many bioactive molecules and can participate in hydrogen bonding and other interactions with protein targets. The combination of these two pharmacophores in 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one suggests potential for activity in the central nervous system (CNS). Derivatives of pyrrolidinone have shown a wide range of biological activities, including anticonvulsant effects.[3] Further research could explore its potential as an inhibitor of various enzymes or as a ligand for receptors in the CNS.
Safety and Handling
Detailed toxicological data for this compound is not available. Therefore, precautions should be based on the known hazards of related compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4]
-
Hazards of Related Compounds:
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a novel chemical entity with potential for applications in drug discovery, particularly in the area of neuroscience. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic route, and key characterization methods. While further experimental work is required to fully elucidate its biological activity and safety profile, the information presented here serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related N-substituted pyrrolidinone derivatives.
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In Silico Screening of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride: A Technical Guide to Unlocking Therapeutic Potential
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico screening of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride, a novel compound with potential therapeutic applications. The pyrrolidinone core is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, yet flexible, approach to computational drug discovery. By integrating established methodologies with expert insights, this document will navigate the user through target identification, molecular docking, pharmacophore modeling, and ADMET prediction, culminating in a robust preclinical assessment of the subject compound.
Introduction: The Rationale for In Silico Investigation
The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates and substantial financial investment.[4] Computational, or in silico, methods have emerged as indispensable tools in the early stages of drug discovery, enabling the rapid and cost-effective evaluation of a compound's therapeutic potential.[5][6] For a novel molecule such as this compound, where extensive biological data may be lacking, an in silico approach provides a logical and efficient starting point.
The structure of our lead compound incorporates two key pharmacophoric features: a pyrrolidin-2-one ring and an aminophenyl moiety. The pyrrolidinone ring is a five-membered lactam found in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1] The aminophenyl group is also a common feature in many pharmaceuticals and is known to contribute to a range of pharmacological activities.[7][8][9] Given the structural similarities to known monoamine reuptake inhibitors, a primary hypothesis is that this compound may interact with neurotransmitter transporters.
This guide will, therefore, focus on a systematic in silico evaluation of this compound, with a primary focus on its potential as a dopamine transporter (DAT) inhibitor.
The In Silico Screening Workflow: A Strategic Overview
A successful in silico screening campaign is not a linear process but rather an iterative cycle of hypothesis generation, computational experimentation, and data analysis. The workflow presented here is designed to be a self-validating system, where the results of each step inform and refine the subsequent stages.
Caption: Overall in silico screening workflow.
Phase 1: Target Identification and Preparation
Target Rationale: The Dopamine Transporter (DAT)
The dopamine transporter (DAT) is a sodium-chloride dependent neurotransmitter transporter that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[10] Dysregulation of DAT function is implicated in several neurological and psychiatric disorders, making it a key target for therapeutic intervention. The structural similarity of our lead compound to known DAT inhibitors, such as pyrovalerone analogues, provides a strong rationale for investigating its interaction with this transporter.
Protein Structure Selection and Preparation
For structure-based drug design, a high-resolution crystal structure of the target protein is paramount. The Protein Data Bank (PDB) is the primary repository for these structures. For this study, we will utilize the following human dopamine transporter (hDAT) structures:
| PDB ID | Resolution (Å) | Ligand(s) | Conformation |
| 4M48 | 2.96 | Nortriptyline | Outward-open |
| 8VBY | 2.80 | β-CFT, MRS7292, Zinc | Outward-open |
Protocol for Protein Preparation (using UCSF Chimera):
-
Fetch the PDB Structure: Open UCSF Chimera and fetch the desired PDB ID (e.g., 4M48).
-
Remove Unnecessary Chains and Heteroatoms: Delete all chains except for the one representing the dopamine transporter. Remove any co-crystallized ligands, ions (except those essential for structural integrity), and water molecules.
-
Add Hydrogens: Add hydrogens to the protein, considering the appropriate protonation states of ionizable residues at physiological pH (7.4).
-
Assign Partial Charges: Assign partial charges to all atoms using a standard force field (e.g., AMBER).
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes.
-
Save as .pdbqt format: The prepared protein structure should be saved in the .pdbqt format, which is required for AutoDock Vina.
Ligand Preparation
The 3D structure of this compound needs to be generated and optimized.
Protocol for Ligand Preparation (using Avogadro and AutoDockTools):
-
Draw the 2D Structure: Draw the 2D structure of the compound using a chemical drawing software (e.g., ChemDraw) and save it in a suitable format (e.g., .mol).
-
Generate 3D Coordinates: Import the 2D structure into a molecular editor like Avogadro and generate the 3D coordinates.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save as .pdb format: Save the optimized 3D structure in the .pdb format.
-
Prepare for Docking: Use AutoDockTools to assign partial charges (Gasteiger charges) and define the rotatable bonds. Save the final ligand structure in the .pdbqt format.[11][12]
Phase 2: Virtual Screening and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13] It is a cornerstone of structure-based drug design.
Caption: Molecular docking workflow using AutoDock Vina.
Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[12][14][15][16][17][18]
Protocol for Molecular Docking:
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the target protein. The coordinates for the center of the grid box and its dimensions need to be specified in a configuration file.[14][18]
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters.
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
Analysis of Docking Results
The interpretation of docking results is a critical step in identifying promising lead candidates.
Key Metrics for Analysis:
-
Binding Affinity: This value represents the predicted free energy of binding. A more negative value indicates a stronger binding affinity.[19]
-
Binding Pose: The predicted orientation of the ligand in the binding pocket. The top-ranked poses should be visually inspected to ensure they are sterically and chemically plausible.
-
Intermolecular Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are crucial for stabilizing the ligand-protein complex. Visualization tools like PyMOL or UCSF Chimera are essential for this analysis.[20]
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | Asp79, Ser149, Phe320 |
| 2 | -8.2 | Tyr156, Val152, Gly153 |
| 3 | -7.9 | Phe155, Ser422, Gly426 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Phase 3: Pharmacophore Modeling and ADMET Profiling
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features that are essential for biological activity.[21] Pharmacophore models can be generated based on the structure of the ligand (ligand-based) or the protein-ligand complex (structure-based).[22][23]
Protocol for Structure-Based Pharmacophore Generation:
-
Identify Key Interactions: Based on the analysis of the top-ranked docking pose, identify the key interactions between the ligand and the protein.
-
Define Pharmacophoric Features: Abstract these interactions into pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
Generate the Pharmacophore Model: Use software like LigandScout or the pharmacophore generation tools within Discovery Studio to create a 3D pharmacophore model.[22][24]
-
Validation: The generated pharmacophore model should be validated by screening it against a database of known active and inactive compounds. A good model should be able to distinguish between these two sets.[25][26][27]
Caption: Hypothetical pharmacophore model for the lead compound.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.[5] In the early stages of drug discovery, in silico ADMET prediction can help to identify potential liabilities and guide lead optimization.[6]
Commonly Used Web Servers for ADMET Prediction:
-
SwissADME: A free and user-friendly web server that predicts a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
admetSAR: Another comprehensive web-based tool for predicting ADMET properties.[28]
-
ProTox-II: A web server focused on the prediction of various toxicity endpoints.[28]
Key ADMET Parameters to Evaluate:
| Parameter | Desirable Range/Value | Significance |
| Molecular Weight | < 500 g/mol | Affects absorption and distribution |
| LogP | < 5 | Lipophilicity, affects solubility and permeability |
| Hydrogen Bond Donors | < 5 | Affects membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Affects membrane permeability |
| Blood-Brain Barrier (BBB) Permeation | Yes/No | Important for CNS-acting drugs |
| CYP450 Inhibition | Non-inhibitor | Potential for drug-drug interactions |
| hERG Inhibition | Non-inhibitor | Risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Potential for carcinogenicity |
(Note: The data in this table is for illustrative purposes and represents general guidelines.)
Conclusion and Future Directions
This technical guide has outlined a comprehensive and systematic in silico approach for the initial screening of this compound. By following the proposed workflow, researchers can efficiently evaluate the therapeutic potential of this novel compound, with a primary focus on its activity as a dopamine transporter inhibitor.
The results of this in silico analysis, including the predicted binding affinity, interaction patterns, pharmacophoric features, and ADMET profile, will provide a solid foundation for subsequent experimental validation. Promising candidates identified through this computational pipeline can then be prioritized for chemical synthesis and in vitro and in vivo testing, thereby accelerating the drug discovery process and increasing the likelihood of success.
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
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(n.d.). Molecular Docking Tutorial. Retrieved from [Link]
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Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
-
Schrodinger. (2020, October 13). Demonstration-7 Pharmacophore model generation and screening [Video]. YouTube. Retrieved from [Link]
-
(n.d.). Free web servers used for the prediction of ADMET parameters. ResearchGate. Retrieved from [Link]
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(2023, December 31). POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS. ResearchGate. Retrieved from [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]
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Hosseinzadeh, Z. (2025, August 10). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Retrieved from [Link]
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(2023, December 5). Interpretation of Molecular docking results? ResearchGate. Retrieved from [Link]
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Rahman, M. M., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PubMed Central. Retrieved from [Link]
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(2024, August 14). 8Y2D: Cryo-EM structure of human dopamine transporter in complex with dopamine. RCSB PDB. Retrieved from [Link]
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Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]
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(n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved from [Link]
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(n.d.). Prodrugs for Amines. PubMed Central. Retrieved from [Link]
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(n.d.). Basic docking. AutoDock Vina documentation. Retrieved from [Link]
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(n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature, 503(7474), 85–90. [Link]
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(2023, March 3). Overview of the structure and function of the dopamine transporter and its protein interactions. PubMed Central. Retrieved from [Link]
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(2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Retrieved from [Link]
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(n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. Retrieved from [Link]
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(n.d.). Applications and Limitations of Pharmacophore Modeling. Protac Drug Discovery Pro. Retrieved from [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]
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(2021, January 7). Pharmacophore validation. RSC Publishing. Retrieved from [Link]
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(n.d.). Pharmacophore Construction Using Discovery Studio. CD ComputaBio. Retrieved from [Link]
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(2017, December 3). vNN Web Server for ADMET Predictions. Frontiers. Retrieved from [Link]
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(2024, August 7). Structure of the human dopamine transporter and mechanisms of inhibition. ResearchGate. Retrieved from [Link]
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(2021, June 7). Pharmacological Activities of Aminophenoxazinones. PubMed Central. Retrieved from [Link]
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(2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]
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(2024, March 22). Need help with molecular docking results interpretation. Reddit. Retrieved from [Link]
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(n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
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(2025, May 15). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link]
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(n.d.). How to analyse docking results from HADDOCK or refine models? Bonvin Lab. Retrieved from [Link]
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(2024, August 7). 8VBY: Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB PDB. Retrieved from [Link]
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(2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved from [Link]
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Dong, J., et al. (2022). Interpretable-ADMET: a web service for ADMET prediction and optimization based on deep neural representation. Oxford Academic. Retrieved from [Link]
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(n.d.). ADMETopt: A Web Server for ADMET Optimization in Drug Design via Scaffold Hopping. ACS Publications. Retrieved from [Link]
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(2023, November 7). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. Retrieved from [Link]
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(n.d.). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. PubMed Central. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Strategic Guide to Dosage Optimization for 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride
Disclaimer: 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride is identified as a novel chemical entity with limited publicly available data. This guide, therefore, provides a comprehensive framework for establishing an optimal dosage based on established principles of preclinical drug development for new pyrrolidinone-based compounds. All recommendations should be adapted based on emerging experimental data.
Frequently Asked Questions (FAQs): Foundational Steps
This section addresses the initial, critical questions researchers face when beginning work with a novel compound like this compound.
Q1: What are the essential physicochemical properties to confirm before initiating in vivo studies?
A1: Before any animal is dosed, it is imperative to establish a baseline characterization of your compound batch. This ensures reproducibility and data integrity.
-
Identity and Purity: Confirm the chemical structure and assess purity using methods like NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >98% is recommended for initial in vivo studies.
-
Solubility: As a hydrochloride salt, the compound is likely designed for improved aqueous solubility. However, you must empirically determine its solubility in common preclinical vehicles (e.g., water, saline, PBS, DMSO, and co-solvent systems like PEG300/Tween 80). This data is fundamental for formulation development.
-
Stability: Assess the compound's stability in the solid state and in your chosen formulation. Is it sensitive to light, temperature, or pH? A preliminary stability study (e.g., analyzing the formulation by HPLC after 4 and 24 hours at room temperature) can prevent dosing inaccuracies.
Q2: What is a logical starting point for developing an in vivo formulation for this compound?
A2: Given its hydrochloride salt form, an aqueous-based vehicle is the ideal starting point. However, if solubility is limited, a multi-step approach is required.
-
Aqueous Vehicles First: Attempt to dissolve the compound directly in sterile water or 0.9% saline. If solubility is insufficient for the desired concentration, proceed to the next step.
-
Co-Solvent Systems: For compounds with poor water solubility, a common strategy is to use a co-solvent system.[1] A widely used formulation for intraperitoneal (i.p.) or oral (p.o.) administration is a mixture of DMSO, PEG300, Tween 80, and saline.[1] A typical protocol involves first dissolving the compound in a minimal amount of DMSO and then diluting it with the other components.[1]
-
pH Adjustment: The pH of the final formulation can significantly impact solubility and animal tolerance. Measure the pH and adjust if necessary to be within a physiologically acceptable range (typically pH 6.5-7.5 for i.p. injection) to avoid irritation at the injection site.[2]
Q3: Based on its chemical structure, what potential mechanism of action should I consider?
A3: The structure contains a pyrrolidin-2-one moiety. The broader class of pyrrolidine derivatives is known to interact with a wide range of biological targets.[3][4] For instance, some analogs of 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one are potent inhibitors of dopamine and norepinephrine transporters (DAT and NET), with minimal effects on the serotonin transporter (SERT).[5][6] Therefore, it is plausible that this compound could modulate neurotransmitter reuptake. However, this is speculative. Initial screening should include assays relevant to CNS targets, but researchers must remain open to unexpected activities.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This guide provides a systematic approach to resolving issues that may arise during your in vivo experiments.
| Problem | Potential Cause | Recommended Action |
| Precipitation in Formulation | Solvent capacity exceeded or improper mixing. | Ensure you are below the determined solubility limit. Use sonication or gentle warming (if the compound is heat-stable) to aid dissolution. Add vehicle components sequentially with vigorous vortexing after each addition.[1] |
| Temperature or pH shift upon dilution. | Allow refrigerated solutions to equilibrate to room temperature before use. Measure the final pH of the formulation and adjust if it falls outside the optimal range for solubility.[1][2] | |
| High Variability in Animal Response | Inconsistent formulation or dosing technique. | Prepare a fresh dosing solution for each experiment. Ensure the formulation is homogenous before drawing each dose. Standardize the administration procedure (e.g., injection speed, needle gauge).[7] |
| Biological differences between animals. | Increase the sample size (n) per group to improve statistical power. Ensure animals are properly randomized into treatment groups. | |
| Lack of Efficacy at Tested Doses | Insufficient dose or exposure at the target site. | Conduct a dose-escalation study to explore higher concentrations. Perform a preliminary pharmacokinetic (PK) study to assess bioavailability and half-life. A short half-life may necessitate more frequent dosing.[7] |
| Poor absorption or rapid metabolism. | If oral bioavailability is low, consider an alternative route of administration like intraperitoneal or intravenous injection. Analyze plasma for key metabolites to understand the compound's metabolic fate. | |
| Unexpected Toxicity or Adverse Events | Maximum Tolerated Dose (MTD) is lower than anticipated. | Re-evaluate the MTD with smaller dose increments. Observe animals closely for specific clinical signs (e.g., neurotoxicity, weight loss) to understand the nature of the toxicity. A weight loss exceeding 15-20% is often a humane endpoint.[8] |
| Off-target effects. | The compound may be interacting with unintended biological targets. Consider broader in vitro safety profiling to identify potential off-target liabilities. |
Troubleshooting Decision Workflow
The following diagram outlines a logical process for troubleshooting common issues in preclinical dosage studies.
Caption: Troubleshooting workflow for in vivo experiments.
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
This protocol is designed to determine the Maximum Tolerated Dose (MTD) and identify a dose range for subsequent efficacy studies.[9]
Objective: To assess the safety and tolerability of this compound across a range of escalating doses.
Materials:
-
Test compound: this compound
-
Vehicle (pre-determined from solubility studies)
-
Experimental animals (e.g., male and female C57BL/6 mice, 8-10 weeks old)
-
Dosing syringes and needles
-
Animal scale
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the study begins.
-
Group Allocation: Randomly assign animals to dose groups (n=3-5 per sex per group). Include a vehicle-only control group.[8]
-
Dose Selection: Choose doses on a logarithmic or semi-logarithmic scale to cover a broad range. If no prior data exists, a wide range is necessary.[8]
| Group | Dose (mg/kg) | Rationale |
| 1 | Vehicle Control | Establishes baseline response to the vehicle. |
| 2 | 10 | Low dose, expected to be well-tolerated. |
| 3 | 30 | 3-fold increase, common in dose escalation.[9] |
| 4 | 100 | Mid-range dose. |
| 5 | 300 | High dose, approaching potential toxicity. |
| 6 | 1000 | Limit dose, may reveal steep toxicity curve. |
-
Formulation & Administration: Prepare dosing solutions fresh on the day of administration. Administer a single dose via the chosen route (e.g., i.p. or p.o.).
-
Monitoring & Data Collection:
-
Clinical Observations: Monitor animals continuously for the first 4 hours post-dose, and then daily for 7-14 days. Record any signs of toxicity, such as changes in posture, breathing, activity, or neurological signs (e.g., tremors, ataxia).
-
Body Weight: Measure body weight just before dosing and daily thereafter.
-
Endpoint: The MTD is often defined as the highest dose that does not cause >15-20% body weight loss or significant, irreversible clinical signs of toxicity.[8]
-
Experimental Design for Dose-Range Finding
The following diagram illustrates the workflow for a typical dose-range finding study.
Caption: Workflow for a Dose-Range Finding (DRF) study.
References
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Di Stefano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6582. [Link][3][10]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link][5]
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Zefirov, N. S., & Makhova, N. N. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4949. [Link][4]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link][6]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link][9]
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Validation & Comparative
A Comparative Guide to the Efficacy of Phenyl-Substituted Pyrrolidinone Derivatives as Anticonvulsant Agents
Introduction: The Quest for Novel Anticonvulsants
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous anti-seizure medications are available, a significant portion of patients suffer from drug-resistant epilepsy, underscoring the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1] The pyrrolidinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[2] This guide provides a comparative analysis of the anticonvulsant efficacy of several classes of phenyl-substituted pyrrolidinone and related derivatives, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. By synthesizing data from various preclinical studies, we aim to provide researchers and drug development professionals with a comprehensive resource to guide the design of next-generation anticonvulsant therapies.
Comparative Efficacy of Phenyl-Substituted Pyrrolidinone and Succinimide Derivatives
The anticonvulsant activity of novel compounds is often evaluated in rodent models of induced seizures. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the 6 Hz psychomotor seizure model is considered a model for therapy-resistant partial seizures.[1][3] The efficacy of a compound is typically reported as the median effective dose (ED50), the dose at which 50% of the animals are protected from seizures. A lower ED50 value indicates higher potency.
The following tables summarize the in vivo anticonvulsant efficacy of various phenyl-substituted pyrrolidinone and succinimide derivatives, administered intraperitoneally (i.p.) in mice.
Table 1: Anticonvulsant Activity of 3-Chlorophenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides [3]
| Compound | Substitution on Piperazine Ring | MES ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) |
| 6 | 4-Fluorophenyl | 68.30 | 28.20 |
| 7 | 4-Chlorophenyl | >100 | >100 |
| 10 | 2-Fluorophenyl | >100 | >100 |
| 11 | 2-Chlorophenyl | >100 | >100 |
| 14 | 3-Fluorophenyl | >100 | >100 |
| 15 | 3-Chlorophenyl | >100 | 75.0 (approx.) |
| 17 | 2,4-Difluorophenyl | >100 | >100 |
| 18 | 2,4-Dichlorophenyl | >100 | >100 |
| 19 | 3,4-Dichlorophenyl | >100 | 62.5 (approx.) |
| Valproic Acid (Reference) | - | 252.74 | 130.64 |
Table 2: Anticonvulsant Activity of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones [4]
| Compound | Substitution on Pyrrolidine-2,5-dione Ring | Substitution on Phenyl Ring | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) |
| 14 | Unsubstituted | 3-Trifluoromethyl | 68.5 | 16.4 |
| 17 | 3-Methyl | 4-Chloro | >100 | 24.3 |
| 23 | 3,3-Dimethyl | 4-Chloro | 89.2 | 19.8 |
| 26 | 3,3-Dimethyl | 3-Trifluoromethyl | 58.7 | 13.5 |
| Phenytoin (Reference) | - | - | 9.5 | - |
| Ethosuximide (Reference) | - | - | - | 130 |
Structure-Activity Relationship (SAR) Insights: Decoding the Molecular Determinants of Efficacy
The data presented in the tables above, along with other studies on related compounds, provide valuable insights into the structure-activity relationships of these chemical series.
For the 3-Chlorophenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides (Table 1), the substitution on the terminal phenyl ring of the piperazine moiety significantly influences anticonvulsant activity. Compound 6 , with a 4-fluorophenyl substituent, demonstrated the most potent and broad-spectrum activity, being significantly more effective than the reference drug, valproic acid, in both the MES and 6 Hz models.[3] Other substitutions at the 2-, 3-, or di-substituted positions on the phenyl ring generally led to a decrease or loss of activity. This suggests that the electronic and steric properties of the substituent at the 4-position of the phenyl ring are critical for potent anticonvulsant effects in this series.
In the case of the 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones (Table 2), substitutions on both the pyrrolidine-2,5-dione ring and the phenyl ring play a crucial role in modulating efficacy. The introduction of methyl groups at the 3-position of the pyrrolidine-2,5-dione ring, particularly the gem-dimethyl substitution in compounds 23 and 26 , appears to be beneficial for activity, especially in the 6 Hz model.[4] Furthermore, electron-withdrawing groups on the phenyl ring, such as chloro and trifluoromethyl, are associated with enhanced potency. Notably, compound 26 , which combines the 3,3-dimethyl substitution with a 3-trifluoromethylphenyl group, emerged as the most potent analog in this series, with an ED50 of 13.5 mg/kg in the 6 Hz test.[4]
These SAR observations underscore the importance of a systematic exploration of different substitution patterns to optimize the anticonvulsant profile of these chemical scaffolds.
Experimental Protocols for Efficacy Evaluation
To ensure the reliability and reproducibility of the efficacy data, standardized and validated experimental protocols are essential. The following are detailed step-by-step methodologies for the key in vivo experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds that prevent the spread of seizures.
Protocol:
-
Animal Preparation: Adult male mice (e.g., CD-1 or Swiss) weighing 20-30g are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: The test compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug, which is often determined in preliminary studies (e.g., 30 minutes or 1 hour post-administration).
-
Seizure Induction: A corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Endpoint Measurement: The endpoint is the abolition of the hind limb tonic extensor component of the seizure. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 value is calculated using statistical methods such as probit analysis.
Hz Psychomotor Seizure Test
The 6 Hz seizure test is a model of therapy-resistant partial seizures and is particularly sensitive to compounds that modulate synaptic transmission.[5]
Protocol:
-
Animal Preparation and Drug Administration: Similar to the MES test.
-
Seizure Induction: A lower frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse width, 3 seconds duration) is delivered via corneal electrodes. The current intensity can be varied (e.g., 32 mA or 44 mA) to assess activity against different seizure severities.
-
Endpoint Measurement: The endpoint is the observation of seizure activity, characterized by a "stunned" posture with forelimb clonus and Straub's tail. Protection is defined as the absence of this seizure behavior.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at different doses.
Plausible Mechanism of Action: A Look into Neuronal Signaling
While the precise mechanisms of action for many of these novel compounds are still under investigation, in vitro studies on related derivatives suggest that they may exert their anticonvulsant effects by modulating the activity of neuronal voltage-gated ion channels.[3] Specifically, inhibition of voltage-sensitive sodium channels (VSSCs) and L-type calcium channels are plausible mechanisms.
Caption: Proposed mechanism of action for certain phenyl-substituted pyrrolidinone derivatives.
By inhibiting VSSCs, these compounds can reduce the influx of sodium ions into the presynaptic neuron, thereby dampening the propagation of action potentials and reducing excessive neuronal firing. Similarly, blockade of voltage-gated calcium channels can decrease the influx of calcium, which is a critical step for the release of excitatory neurotransmitters like glutamate from synaptic vesicles. The net effect of these actions is a reduction in excitatory neurotransmission and a stabilization of neuronal membranes, leading to an anticonvulsant effect.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of phenyl-substituted pyrrolidinone and related derivatives as a promising class of anticonvulsant agents. The structure-activity relationship studies reveal that specific substitution patterns on both the pyrrolidinone/succinimide core and the appended phenyl ring are crucial for optimizing efficacy. The superior potency of some of these derivatives compared to established anti-seizure medications like valproic acid in preclinical models warrants further investigation.
Future research should focus on a more detailed elucidation of the mechanism of action of the most potent compounds, including their effects on a broader range of ion channels and neurotransmitter systems. Furthermore, comprehensive preclinical development, including pharmacokinetic and long-term toxicity studies, will be essential to translate these promising findings into clinically effective therapies for patients with epilepsy.
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Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed. Available at: [Link]
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SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results. Available at: [Link]
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Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed. Available at: [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. Available at: [Link]
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In vivo evaluation of diaminodiphenyls: anticonvulsant agents with minimal acute neurotoxicity - PubMed. Available at: [Link]
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Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC - NIH. Available at: [Link]
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TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - NIH. Available at: [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Available at: [Link]
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Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed. Available at: [Link]
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Synthesis and Anticonvulsant Activity of New 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed. Available at: [Link]
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Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Available at: [Link]
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Structure--activity relationships of 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems - PubMed. Available at: [Link]
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A Comparative Benchmarking Guide to 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride and Standard Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the novel compound 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride against established nootropic agents: Piracetam, Aniracetam, and Oxiracetam. As direct experimental data for this compound is not yet widely available, this document establishes a robust benchmarking framework based on the shared pyrrolidin-2-one scaffold, a core structure in the racetam class of cognitive enhancers.
The following sections detail the hypothesized mechanisms of action, comprehensive in vitro and in vivo experimental protocols for comparative evaluation, and a summary of existing data for the standard compounds. This guide is designed to be a practical resource for researchers seeking to characterize the neuropharmacological profile of this new chemical entity.
Introduction: The Pyrrolidin-2-one Scaffold and Nootropic Activity
The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of the racetam class of drugs.[1] These compounds are noted for their cognitive-enhancing effects with a low incidence of side effects.[[“]] Piracetam, the progenitor of this class, and its analogs, Aniracetam and Oxiracetam, have been studied for their potential to improve memory, learning, and focus, particularly in contexts of cognitive impairment.[3][4] Their mechanisms of action are thought to involve the modulation of central neurotransmitter systems, including the cholinergic and glutamatergic pathways, as well as enhancing neuronal plasticity and offering neuroprotection.[3][5]
Given the structural similarity, it is hypothesized that this compound may exhibit similar nootropic and neuroprotective properties. This guide outlines a comprehensive testing cascade to validate this hypothesis and benchmark its performance against well-characterized racetams.
Mechanistic Landscape: Cholinergic and Glutamatergic Modulation
The cognitive-enhancing effects of racetams are largely attributed to their influence on two critical neurotransmitter systems: the cholinergic and glutamatergic pathways.
Cholinergic System: Acetylcholine is a key neurotransmitter in learning and memory.[5] Racetams like Piracetam and Aniracetam have been shown to enhance cholinergic neurotransmission, potentially by increasing acetylcholine release or sensitizing postsynaptic receptors.[5] This modulation is a critical aspect of their pro-cognitive effects.
Glutamatergic System: Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in synaptic plasticity, a fundamental process for learning and memory.[6] Aniracetam, for instance, is known to positively modulate AMPA receptors, a subtype of glutamate receptors, leading to enhanced synaptic transmission.[5]
Below are schematic representations of these key signaling pathways.
Caption: Cholinergic Synapse Signaling Pathway.
Caption: Glutamatergic Synapse Signaling Pathway.
In Vitro Benchmarking Protocols
A tiered in vitro approach is recommended to characterize the foundational neuropharmacological profile of this compound.
Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death, a common mechanism implicated in neurodegeneration.
Experimental Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[7]
-
Cell Plating: Seed cells in 96-well plates at a density of 2.5 x 10^4 cells per well and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound, Piracetam, Aniracetam, and Oxiracetam for 24 hours.
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide (Aβ₁₋₄₂), to the culture medium at a pre-determined toxic concentration and incubate for another 24 hours.[8]
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the EC₅₀ for neuroprotection.
Receptor Binding Assays
These assays determine the affinity of the test compound for key receptors in the cholinergic and glutamatergic systems.[9]
3.2.1. Cholinergic Receptor Binding (Muscarinic M1)
-
Membrane Preparation: Prepare crude membrane fractions from a suitable source, such as rat brain cortex or cells expressing the human M1 muscarinic receptor.
-
Radioligand: Use a specific radioligand, such as [³H]-pirenzepine.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with the radioligand and a range of concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the displacement of the radioligand and calculate the inhibition constant (Ki).
3.2.2. Glutamatergic Receptor Binding (AMPA)
-
Membrane Preparation: Prepare synaptic plasma membranes from rat cerebral cortex.
-
Radioligand: Use a specific AMPA receptor antagonist radioligand, such as [³H]-CNQX.
-
Binding Reaction and Analysis: Follow a similar procedure as described for the cholinergic receptor binding assay.
In Vivo Benchmarking Protocols
In vivo studies are essential to evaluate the effects of the test compound on cognitive function in a whole-organism context.
Morris Water Maze Test for Spatial Learning and Memory
This test assesses hippocampal-dependent spatial learning and memory in rodents.[11]
Experimental Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water containing a hidden escape platform.[12]
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim and find the hidden platform.
-
If the mouse does not find the platform within 60 seconds, it is gently guided to it.[12]
-
The mouse is allowed to remain on the platform for 15-30 seconds.[13][14]
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the different treatment groups.
Passive Avoidance Test for Fear-Motivated Learning and Memory
This test evaluates long-term memory based on a negative reinforcement paradigm.[15]
Experimental Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door.
-
Training Phase (Day 1):
-
Place the mouse in the light compartment.
-
When the mouse enters the dark compartment, a mild, brief foot shock is delivered.[16]
-
-
Testing Phase (Day 2):
-
Place the mouse back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups.
Comparative Data Summary
The following table summarizes representative data for the standard nootropic compounds from the literature. This serves as a benchmark for the expected performance of this compound.
| Compound | In Vitro Neuroprotection (EC₅₀) | Receptor Binding (Ki) | In Vivo Cognitive Enhancement (Dose Range) | Primary Mechanism of Action |
| Piracetam | Data not consistently reported | Low affinity for most receptors | 100-500 mg/kg | Modulates membrane fluidity, enhances neurotransmitter release[3][17] |
| Aniracetam | ~10-100 µM (against excitotoxicity) | AMPA Receptor: Positive Allosteric Modulator | 10-100 mg/kg | Potentiates AMPA receptor function, enhances cholinergic transmission[4][5] |
| Oxiracetam | ~1-10 µM (against Aβ toxicity)[18] | NMDA Receptor: Modulator | 25-100 mg/kg | Enhances neurotransmitter release, modulates NMDA receptor function[18] |
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of this compound against standard nootropic agents. The proposed experimental cascade, from in vitro neuroprotection and receptor binding assays to in vivo cognitive assessments, will enable a thorough characterization of its neuropharmacological profile.
The causality behind the experimental choices lies in a systematic, tiered approach. In vitro assays provide initial insights into cellular mechanisms and molecular targets, guiding dose selection and hypothesis generation for in vivo studies. The in vivo models then assess the functional consequences of these molecular interactions on complex cognitive behaviors. Each protocol is designed to be a self-validating system with appropriate controls, ensuring the trustworthiness of the generated data.
Future research should focus on elucidating the precise molecular targets of this compound and exploring its potential therapeutic applications in models of cognitive decline and neurodegenerative diseases.
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A Strategic Guide to the Enantiomeric Separation and Activity Profiling of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one Hydrochloride
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. For researchers and drug development professionals, the synthesis of a racemic compound is merely the first step. The true challenge, and indeed the opportunity, lies in the effective separation of its enantiomers and the subsequent characterization of their individual biological activities. This guide provides a comprehensive framework for approaching the enantiomeric separation of 1-[(2-aminophenyl)methyl]pyrrolidin-2-one hydrochloride, a chiral molecule with a pyrrolidinone scaffold, a structure of significant interest in medicinal chemistry.[1][2]
While specific experimental data for this exact compound is not extensively documented in publicly available literature, this guide will leverage established methodologies for analogous chiral amines and pyrrolidinone derivatives to provide robust, actionable strategies. We will explore and compare various chiral separation techniques, delve into the rationale behind methodological choices, and discuss the anticipated significance of stereochemistry on biological activity, drawing parallels from structurally related compounds.
The Imperative of Chiral Separation: Why Enantiomers Matter
The spatial arrangement of atoms in a chiral molecule can lead to profoundly different interactions with biological targets, which are themselves chiral.[3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to off-target effects and toxicity. Therefore, the separation and individual evaluation of enantiomers are not just a regulatory requirement but a fundamental aspect of rational drug design. The pyrrolidinone core is a versatile scaffold found in a wide array of biologically active compounds, making the stereoselective synthesis and separation of its derivatives a key focus in pharmaceutical research.[1][4]
Comparative Analysis of Enantioseparation Techniques
The separation of the enantiomers of 1-[(2-aminophenyl)methyl]pyrrolidin-2-one, a primary aromatic amine, can be approached through several high-performance liquid chromatography (HPLC) based techniques. The choice of method will depend on the scale of the separation, the analytical requirements, and the available instrumentation.
Direct Enantioseparation using Chiral Stationary Phases (CSPs)
Direct separation on a chiral stationary phase (CSP) is often the most efficient and widely used method for enantiomeric resolution.[5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including aromatic amines.[5]
Causality Behind Experimental Choices:
-
CSP Selection: The choice between a cellulose-based (e.g., Chiralcel® OD-H) or amylose-based (e.g., Chiralpak® AD-H) column is critical. The carbamate derivatives on these CSPs provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are essential for chiral recognition. The subtle differences in the three-dimensional structure of the chiral selector on each phase can lead to significant variations in enantioselectivity for a given analyte.
-
Mobile Phase Composition: For a basic compound like 1-[(2-aminophenyl)methyl]pyrrolidin-2-one, the mobile phase composition is crucial for achieving good peak shape and resolution. The use of a normal-phase eluent (e.g., hexane/isopropanol) often provides better selectivity. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is essential to suppress the interaction of the basic amine with residual acidic silanol groups on the silica support of the CSP, thereby preventing peak tailing.[5]
-
Temperature: Column temperature can influence the thermodynamics of the chiral recognition process and, in some cases, even reverse the enantiomer elution order. Method development should include an evaluation of the effect of temperature on resolution.
Experimental Protocol: Chiral HPLC Screening
-
Column Selection:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase Screening:
-
System 1: n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA
-
System 2: n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA
-
System 3: Acetonitrile/Methanol (50:50, v/v) + 0.1% DEA (for reversed-phase screening)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the aminophenyl moiety has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase and filter through a 0.45 µm filter.
Data Presentation: Comparison of Potential CSP Performance
| Chiral Stationary Phase | Potential Mobile Phase | Expected Outcome | Rationale |
| Chiralcel® OD-H | n-Hexane/Isopropanol + 0.1% DEA | Good to excellent resolution | Cellulose-based CSPs are known to be effective for aromatic amines. The carbamate linkages provide sites for hydrogen bonding and π-π interactions with the analyte. |
| Chiralpak® AD-H | n-Hexane/Ethanol + 0.1% DEA | Moderate to good resolution | Amylose-based CSPs offer different chiral recognition mechanisms and can be a good alternative if the cellulose phase fails. |
| Crown Ether-based CSP | Aqueous acidic mobile phase | Potential for good separation | Specifically designed for the separation of primary amines through ionic interactions.[6] |
Logical Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Indirect Enantioseparation via Derivatization
An alternative to direct chiral HPLC is the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column (e.g., C18).
Causality Behind Experimental Choices:
-
Chiral Derivatizing Agent: For a primary amine, common CDAs include Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). The choice of CDA is critical for ensuring a complete and rapid reaction and for maximizing the resolution between the resulting diastereomers.
-
Reaction Conditions: The derivatization reaction must be quantitative and free of racemization. This typically involves aprotic solvents and a non-nucleophilic base to scavenge the acid produced during the reaction.
-
Chromatographic Conditions: The separation of the diastereomers is then a standard reversed-phase HPLC method development exercise, optimizing the mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) and temperature for the best resolution.
Experimental Protocol: Derivatization with a Chiral Agent
-
Derivatization:
-
Dissolve a known amount of racemic 1-[(2-aminophenyl)methyl]pyrrolidin-2-one in an aprotic solvent (e.g., anhydrous acetonitrile).
-
Add a slight excess of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) and a tertiary amine base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction and extract the diastereomeric products.
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength.
-
Comparison of Direct vs. Indirect Methods
| Feature | Direct Chiral HPLC | Indirect Method (Derivatization) |
| Speed | Faster, no reaction step required. | Slower, requires a derivatization step. |
| Sample Integrity | Analyte is not chemically modified. | Analyte is chemically modified. |
| Method Development | Requires screening of expensive chiral columns. | Uses standard, less expensive achiral columns. |
| Applicability | Universal for many chiral compounds. | Requires a suitable functional group for derivatization. |
| Potential Issues | Peak tailing for basic compounds. | Incomplete reaction, racemization, presence of CDA impurities. |
Anticipated Biological Activity and the Role of Stereochemistry
While the specific biological activities of the enantiomers of 1-[(2-aminophenyl)methyl]pyrrolidin-2-one are not yet reported, the pyrrolidinone scaffold is present in numerous pharmacologically active compounds. For instance, some 1-substituted pyrrolidin-2-one derivatives have shown antiarrhythmic and hypotensive activities, with the S-enantiomer being significantly more potent than the R-enantiomer.[7] In other cases, pyrrolidinone derivatives have been identified as potent inhibitors of dopamine and norepinephrine transporters, with the biological activity residing primarily in one enantiomer.[8]
Given these precedents, it is highly probable that the enantiomers of 1-[(2-aminophenyl)methyl]pyrrolidin-2-one will exhibit different biological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. Therefore, after successful enantiomeric separation, a comprehensive pharmacological evaluation of each enantiomer is essential.
Hypothetical Biological Target Interaction
Caption: Differential binding of enantiomers to a chiral receptor.
Conclusion and Future Directions
The enantiomeric separation of this compound is a critical step in its development as a potential therapeutic agent. This guide has outlined a strategic approach to this challenge, comparing direct and indirect HPLC methods and providing a rationale for experimental design. While direct separation on a polysaccharide-based chiral stationary phase is often the preferred method, derivatization followed by separation on an achiral column presents a viable alternative.
For researchers in drug discovery, the successful resolution of these enantiomers is the gateway to understanding their true pharmacological potential. The subsequent in-vitro and in-vivo testing of the individual enantiomers will be essential to elucidate their mechanisms of action, assess their therapeutic efficacy, and determine their safety profiles. The principles and protocols outlined in this guide provide a solid foundation for these crucial next steps.
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Grychowska, K., et al. (2013). Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor. Bioorganic & Medicinal Chemistry, 21(13), 3923-3933. [Link]
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Nieto, S., et al. (2008). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 130(8), 2712-2718. [Link]
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Shang, M., et al. (2021). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 26(11), 3283. [Link]
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Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]
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Wang, X., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1146. [Link]
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A Comparative Analysis of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one Hydrochloride and Its Analogs: A Guide for Researchers
In the landscape of contemporary drug discovery, the pyrrolidin-2-one scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a detailed comparative analysis of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of this chemical series, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
Introduction to the 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one Scaffold
The pyrrolidin-2-one, or γ-lactam, ring is a five-membered cyclic amide that is a key constituent in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique conformational flexibility and ability to participate in hydrogen bonding interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. The introduction of a substituted benzyl group at the 1-position of the pyrrolidin-2-one ring, as seen in 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one, opens up avenues for diverse pharmacological activities, including those affecting the central nervous system (CNS), inflammation, and microbial growth.[3][4][5] The presence of the aminophenyl group, in particular, offers a site for further chemical modification and can significantly influence the molecule's biological profile.
This guide will focus on the parent compound, this compound, and compare it with selected analogs where modifications have been made to both the aminophenyl ring and the pyrrolidin-2-one core.
Synthesis and Physicochemical Properties
The synthesis of 1-(substituted benzyl)pyrrolidin-2-ones can be achieved through several established synthetic routes. A common and straightforward approach involves the nucleophilic substitution of a haloalkylpyrrolidinone with a substituted benzylamine or, alternatively, the reductive amination of a suitable aldehyde with an aminopyrrolidinone.[6] A general synthetic scheme is outlined below.
Caption: Hypothetical signaling pathway for CNS effects of 1-benzylpyrrolidin-2-one analogs.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Some pyrrolidin-2-one derivatives have demonstrated anti-inflammatory properties. [1]The mechanism of action can vary, but may involve the inhibition of pro-inflammatory enzymes or cytokines. The aminophenyl moiety is a common feature in many anti-inflammatory drugs, suggesting that 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one and its analogs could be promising candidates for further investigation in this area.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research. The pyrrolidin-2-one scaffold has been incorporated into molecules with antibacterial and antifungal activity. [1]The overall lipophilicity and electronic properties of the molecule, which are influenced by substituents on the benzyl ring, play a significant role in determining the antimicrobial spectrum and potency.
Table 2: Comparative Biological Activity Profile of Selected Analogs
| Compound | Primary Biological Target/Activity | Potency (IC₅₀/EC₅₀) | Key Findings | Reference |
| Analog D: Substituted 1,5-diarylpyrrolidin-2-ones | Histone Deacetylases (HDACs) | Varies (nM to µM range) | Selective inhibition of certain HDAC isoforms. | [4] |
| Analog E: 5-Aryl-1-benzylpyrrolidones | Orexin Receptors | Sub-micromolar | Antagonistic activity at dual orexin receptors. | [4] |
| Analog F: Novel pyrrolidine-aminophenyl-1,4-naphthoquinones | Leukemia Cells | Micromolar range | Induction of apoptotic and/or necrotic cell death. | [5] |
Experimental Protocols
To facilitate further research and allow for the direct comparison of new analogs, detailed experimental protocols for the synthesis and biological evaluation are provided below.
General Synthetic Protocol for 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one
This protocol describes a representative synthesis starting from 2-pyrrolidinone and 2-nitrobenzyl bromide, followed by reduction.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of the parent compound.
Step-by-Step Methodology:
-
N-Alkylation: To a solution of 2-pyrrolidinone (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes.
-
Add a solution of 2-nitrobenzyl bromide (1.1 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-[(2-Nitrophenyl)methyl]pyrrolidin-2-one.
-
Nitro Reduction: Dissolve the nitro-intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Purification: Purify the crude amine by column chromatography or recrystallization to obtain 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one.
-
Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.
In Vitro Biological Assay: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol describes a common in vitro assay to assess the anti-inflammatory potential of the synthesized compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Reading: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) and Comparative Discussion
The analysis of the biological data from a series of analogs allows for the elucidation of structure-activity relationships, providing valuable guidance for the design of more potent and selective compounds.
Based on the available literature for related pyrrolidin-2-one derivatives, several key structural features can be identified as being important for biological activity:
-
Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. The presence of an amino group, as in the parent compound, introduces a basic center and a potential hydrogen bond donor, which can significantly alter the compound's interaction with biological targets compared to an unsubstituted phenyl ring (Analog A). The difference in activity between the ortho-amino (parent compound) and para-amino (Analog B) isomers would be particularly insightful, as it would highlight the importance of the substituent's spatial orientation. An electron-withdrawing group like a nitro group (Analog C) would be expected to decrease the basicity of the aromatic amine and could influence the overall electronic properties of the molecule, likely leading to a different biological profile.
-
Modifications of the Pyrrolidin-2-one Ring: While this guide focuses on analogs with a conserved pyrrolidin-2-one core, it is worth noting that substitutions on the lactam ring itself can also have a profound impact on activity. For example, the introduction of substituents at the 5-position has been shown to be a key determinant of activity in various contexts. [4] Logical Relationship Diagram:
Caption: Logical flow for dissecting the structure-activity relationships.
The comparative analysis of these analogs, supported by robust experimental data, will be instrumental in identifying the key molecular determinants of their biological activity. This knowledge can then be leveraged to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic development.
Conclusion
This compound and its analogs represent a promising class of compounds with the potential for diverse pharmacological applications. This guide has provided a framework for their comparative analysis, encompassing synthesis, physicochemical characterization, and biological evaluation. By systematically exploring the structure-activity relationships within this series, researchers can unlock the full therapeutic potential of the pyrrolidin-2-one scaffold. Further experimental investigation of the parent compound and a wider range of its analogs is warranted to fully elucidate their mechanisms of action and to identify lead candidates for future drug development programs.
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Hosseinzadeh, Z., & Ramazani, A. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]
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Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4), 28-37. [Link]
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Trushkov, I. V., & Ivanova, O. A. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. [Link]
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Amarouche, L., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Journal of Saudi Chemical Society, 26(3), 101448. [Link]
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Safety Operating Guide
Mastering Safety: A Risk-Based Guide to Handling 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride
From the desk of a Senior Application Scientist
In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. While these molecules hold immense promise, they also present a challenge: a lack of comprehensive safety data. This guide addresses the safe handling of one such compound, 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride.
Precautionary Hazard Assessment: An Evidence-Based Approach in the Absence of Data
A thorough search for a specific Safety Data Sheet (SDS) for this compound did not yield a dedicated document. Therefore, our risk assessment is built upon the known hazards of analogous chemical structures, such as other pyrrolidinone derivatives.
Several related compounds are classified with the following hazards:
-
Skin and Eye Irritation : Many simple pyrrolidinone structures are known to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation : As a hydrochloride salt, this compound is likely a solid powder. Fine particulates can cause respiratory tract irritation if inhaled.[1][2]
-
Reproductive Toxicity : Notably, the well-studied analogue 1-Methyl-2-pyrrolidinone (NMP) is classified as a substance that may damage fertility or the unborn child (Repr. 1B).[3]
Core Directive: Given these potential risks, we must operate under the assumption that this compound may be a skin, eye, and respiratory irritant, with a potential for more severe systemic effects, including reproductive toxicity. This conservative assessment mandates the use of stringent controls.
Engineering Controls: Your Primary Line of Defense
Before any PPE is selected, the primary method for exposure control must be established. PPE is the last line of defense, used to protect against failures or breaches of primary controls.[4][5]
Mandatory Use of a Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and transfer, must be performed inside a certified chemical fume hood. This is non-negotiable.
Best Practices for Fume Hood Use:
-
Verify Certification: Ensure the fume hood has been certified within the last year.[6]
-
Work Deep Inside: All apparatus and operations should be kept at least 6 inches (15 cm) from the plane of the sash.[7][8][9]
-
Maintain Airflow: Do not clutter the hood with excess equipment or bottles, as this can disrupt airflow. Keep baffle slots unobstructed.[6][9]
-
Minimize Sash Height: Keep the sash at the lowest practical working height to maximize protection.[9]
Personal Protective Equipment (PPE): A Multi-Barrier System
Based on our precautionary hazard assessment, a comprehensive PPE ensemble is required. The following table outlines the minimum PPE requirements for handling this compound.
| Potential Hazard | GHS Category (Postulated) | Required Engineering Control | Required PPE | Rationale |
| Skin Contact | Skin Irritant (Cat. 2) | Chemical Fume Hood | Nitrile Gloves (minimum 5-mil thickness), Lab Coat (fully buttoned, with cuffs) | Nitrile offers good resistance to a range of chemicals for incidental splash protection.[10][11] A lab coat protects skin and personal clothing.[12] |
| Eye Contact | Serious Eye Irritation (Cat. 2) | Chemical Fume Hood | Chemical Splash Goggles (ANSI Z87.1 rated) | Protects against splashes and airborne powder. Standard safety glasses are insufficient.[4][13] |
| Inhalation | Respiratory Irritant (Cat. 3) | Chemical Fume Hood | N/A for routine use. (Respirator for spills/emergencies) | The fume hood is the primary control for preventing inhalation of powders or aerosols.[14] |
| Large Volume/Splash Risk | N/A | Chemical Fume Hood | Face Shield (worn over goggles), Chemical-Resistant Apron | For operations involving larger quantities (>1g) or vigorous mixing, a face shield and apron provide an additional barrier against significant splashes.[4][5] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when preparing to work with this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
